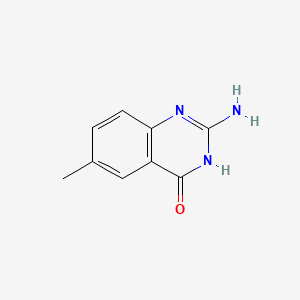

2-amino-6-methylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-amino-6-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYDUJAKTAWKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399969 | |

| Record name | 2-Amino-6-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50440-82-9 | |

| Record name | 2-Amino-6-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50440-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-amino-6-methylquinazolin-4(3H)-one basic properties

An In-Depth Technical Guide to the Basic Properties of 2-amino-6-methylquinazolin-4(3H)-one For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of 2-amino-6-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a privileged structure found in numerous biologically active molecules.[1] Understanding the fundamental physicochemical properties, particularly basicity, is critical for designing and developing novel therapeutics, predicting pharmacokinetic behavior, and optimizing formulations. This document synthesizes structural analysis, physicochemical data, theoretical principles of basicity, and practical experimental protocols to serve as an authoritative resource for professionals in the field of drug discovery.

Chemical Identity and Structural Elucidation

2-amino-6-methylquinazolin-4(3H)-one is a derivative of quinazolinone, a fused heterocyclic system comprising a benzene ring and a pyrimidine ring. Its identity is defined by the following key descriptors.

| Identifier | Value |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| SMILES String | Cc1ccc2N=C(N)NC(=O)c2c1 |

| InChI Key | DJYDUJAKTAWKTN-UHFFFAOYSA-N |

Structural Features and Tautomerism

The structure of 2-amino-6-methylquinazolin-4(3H)-one features three nitrogen atoms and a carbonyl group, which give rise to its characteristic chemical properties. A critical aspect of this molecule is its potential for tautomerism—the interconversion of structural isomers through proton migration. The primary tautomeric equilibrium exists between the amino-oxo form and the imino-hydroxy form. Furthermore, the exocyclic amino group can exist in equilibrium with an imino form. However, studies on related 2-aminoquinazolinones suggest the amino-oxo tautomer is the predominant form in solution.[2]

Caption: Tautomeric forms of 2-amino-6-methylquinazolin-4(3H)-one.

Physicochemical Properties

The physicochemical profile of a drug candidate is a primary determinant of its pharmacokinetic (ADME) properties.

| Property | Value / Observation | Source |

| Physical Form | Solid | |

| pKa (Predicted) | ~4.5 - 5.5 | Inferred from related structures[3] |

| Solubility | Poor aqueous solubility is common for this class. | [4] |

Analysis of Basicity

The basicity of 2-amino-6-methylquinazolin-4(3H)-one is a complex function of its electronic structure, involving the three nitrogen atoms. The lone pair of electrons on each nitrogen atom is a potential site for protonation.

-

N1 and N3 (Ring Nitrogens): These nitrogens are part of the pyrimidine ring. Their basicity is influenced by the aromatic system and the adjacent carbonyl group.

-

Exocyclic Amino Nitrogen (at C2): The lone pair on this nitrogen is in conjugation with the quinazolinone ring system. This delocalization reduces its availability for protonation, making the exocyclic amino group significantly less basic than a typical alkylamine.

Causality of Protonation: The most probable site of protonation is one of the ring nitrogens, likely N1. When protonated at N1, the resulting positive charge can be effectively delocalized through resonance across the guanidine-like N1-C2-N(amino) system. This resonance stabilization of the conjugate acid is the key driver for protonation occurring on the ring rather than on the exocyclic amino group.

Caption: Protonation at N1 and resonance stabilization of the conjugate acid.

Synthesis Overview

Derivatives of 2-aminoquinazolin-4(3H)-one are typically synthesized from substituted anthranilic acids. A common and efficient modern approach involves a one-pot reaction followed by a Dimroth rearrangement, which avoids harsh reagents like POCl₃ and often provides the desired product in high yield without the need for column chromatography.[4]

A generalized synthetic scheme is as follows:

-

Cyclocondensation: Substituted anthranilic acid reacts with a cyanamide derivative in the presence of a coupling agent like chlorotrimethylsilane.

-

Dimroth Rearrangement: The resulting mixture is treated with a base (e.g., NaOH) to induce rearrangement to the thermodynamically more stable 2-aminoquinazolin-4(3H)-one scaffold.[4]

Biological Relevance and Therapeutic Potential

The 2-aminoquinazolin-4(3H)-one scaffold is of high interest to drug development professionals due to its wide range of reported biological activities. Derivatives of this core structure have been identified as potent inhibitors in various therapeutic areas:

-

Antiviral Activity: The parent compound, 2-aminoquinazolin-4(3H)-one, showed significant activity against SARS-CoV-2.[4] Optimization of this scaffold has been a strategy for developing novel COVID-19 therapeutics.

-

Antibacterial Activity: Various derivatives have been synthesized and evaluated as potential inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), addressing the urgent need for new antibiotics.[5][6]

-

Antimalarial Activity: The scaffold has been explored for the development of inhibitors targeting plasmepsins, key enzymes in the life cycle of the malaria parasite Plasmodium falciparum.[7]

-

Anticancer Activity: The broader quinazolinone class is a well-established pharmacophore in oncology, with several approved drugs targeting receptor tyrosine kinases.[8]

The basic nature of the quinazolinone core is pivotal for its biological activity, as it allows for the formation of salt forms for improved solubility and facilitates crucial hydrogen bonding and ionic interactions with target enzymes or receptors.

Experimental Protocols for Basicity Characterization

Determining the acid dissociation constant (pKa) is the standard method for quantifying the basicity of a compound. Below are two common, self-validating protocols.

Protocol 1: Potentiometric Titration for pKa Determination

This method directly measures pH changes upon the addition of a titrant and is considered a reference technique.[9]

Principle: A solution of the compound is titrated with a strong acid (e.g., HCl). The pH is monitored with a calibrated pH meter. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the experimental temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh a precise amount of 2-amino-6-methylquinazolin-4(3H)-one and dissolve it in a known volume of a suitable solvent. Due to poor aqueous solubility, a co-solvent system (e.g., 50:50 methanol/water or DMSO/water) is often necessary.[3]

-

Blank Titration: Perform a titration of the solvent system alone with the standardized acid titrant (e.g., 0.1 M HCl). This data is used to correct for the buffering capacity of the solvent.

-

Sample Titration: Titrate the sample solution with the same standardized acid, adding small, precise aliquots of the titrant. Record the pH value after each addition, ensuring the reading stabilizes.

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

-

The pKa is the pH value on the titration curve corresponding to exactly half the volume of titrant required to reach the equivalence point.

-

Apply corrections using the blank titration data, especially if a co-solvent is used.

-

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Spectrophotometric pKa Determination

This method is highly sensitive and requires very little sample. It is applicable if the protonated and neutral forms of the molecule have different UV-Vis absorption spectra.[9]

Principle: The absorbance of a solution of the compound is measured at a fixed wavelength across a range of pH values. The pKa is calculated from the change in absorbance as the molecule transitions from its neutral to its protonated state.

Step-by-Step Methodology:

-

Wavelength Selection: Record the UV-Vis spectra of the compound in a strongly acidic solution (e.g., 0.1 M HCl, fully protonated form) and a neutral or slightly basic solution (e.g., pH 7-8 buffer, neutral form). Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

-

Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values, typically spanning a range of 2-3 pH units centered around the estimated pKa.

-

Absorbance Measurement: Prepare a series of solutions with a constant concentration of the compound, each in a different buffer from the series. Measure the absorbance of each solution at the selected analytical wavelength.

-

Data Analysis (Albert-Serjeant Method):

-

Let A be the absorbance of the sample in a given buffer.

-

Let Aᵢ be the absorbance of the fully ionized (protonated) form.

-

Let Aₙ be the absorbance of the neutral form.

-

Calculate the pKa for each buffer using the equation: pKa = pH + log[(Aᵢ - A) / (A - Aₙ)]

-

The final pKa is the average of the values calculated across the buffer series. A plot of log[(Aᵢ - A) / (A - Aₙ)] versus pH should yield a straight line with a slope of 1, and the x-intercept provides the pKa.

-

Conclusion

2-amino-6-methylquinazolin-4(3H)-one is a weakly basic molecule with a pKa estimated to be in the range of 4.5 to 5.5. Its basicity is primarily attributed to the protonation of a ring nitrogen (N1), which is favored due to the significant resonance stabilization of the resulting conjugate acid. This fundamental property is intrinsically linked to its solubility, membrane permeability, and ability to interact with biological targets, making it a cornerstone of its therapeutic potential in antiviral, antibacterial, and antimalarial applications. The robust experimental protocols detailed herein provide a reliable framework for the precise characterization of this and other related heterocyclic bases, empowering rational drug design and development.

References

-

Škvorcova, A., et al. (2018). 2-Aminoquinazolin-4(3H)-one based plasmepsin inhibitors with improved hydrophilicity and selectivity. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Jo, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. Available at: [Link]

-

Kim, J., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. Available at: [Link]

-

Ghodke, M., et al. (2018). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]

-

Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry. Available at: [Link]

-

Avula, S. R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

-

Al-Obaid, A. M., et al. (2018). Determination of the pKa values of some biologically active and inactive hydroxyquinones. SciELO. Available at: [Link]

-

Kim, J., et al. (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. Available at: [Link]

-

Turgunov, K. K., et al. (2021). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. International Union of Crystallography. Available at: [Link]

-

Katritzky, A. R., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Royal Society of Chemistry. Available at: [Link]

-

Zieliński, W., & Kudelko, A. (2000). Synthesis and Basicity of 4-Amino-2-phenylquinazolines. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminoquinazolin-4(3H)-one based plasmepsin inhibitors with improved hydrophilicity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 9. scielo.br [scielo.br]

Technical Monograph: 2-Amino-6-methylquinazolin-4(3H)-one

An in-depth technical monograph on 2-amino-6-methylquinazolin-4(3H)-one , structured for researchers and drug development professionals.

CAS Registry Number: 50440-82-9 Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (Scientific Reference)

Executive Summary

2-Amino-6-methylquinazolin-4(3H)-one (CAS 50440-82-9) is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of bioactive agents.[1][2] Belonging to the aminoquinazolinone class, it is structurally characterized by a fused benzene-pyrimidine ring system with a methyl substitution at the C6 position and an amino group at C2.

This compound has gained renewed attention due to its versatility as a precursor for inhibitors targeting dihydrofolate reductase (DHFR) , tyrosine kinases , and recently, viral proteases associated with SARS-CoV-2 . Its structural rigidity and hydrogen-bonding potential (donor/acceptor sites) make it an ideal pharmacophore for fragment-based drug design (FBDD).

Physicochemical Profile (Datasheet)

| Property | Specification | Notes |

| IUPAC Name | 2-Amino-6-methyl-3H-quinazolin-4-one | Tautomerizes between keto- and enol-forms; keto-form dominates in solid state. |

| Molecular Formula | C₉H₉N₃O | |

| Molecular Weight | 175.19 g/mol | |

| Appearance | White to Off-White Solid | Crystalline powder. |

| Melting Point | > 300 °C | High thermal stability due to intermolecular H-bonding network. |

| Solubility | DMSO, DMF (Good); Ethanol (Hot); Water (Poor) | Low aqueous solubility requires polar aprotic solvents for reactions. |

| pKa (Predicted) | ~3.5 (N1), ~9.8 (OH/NH) | Amphoteric character allows salt formation with strong acids or bases. |

| Storage | Inert atmosphere, Room Temp | Hygroscopic; store desicated. |

Synthetic Methodologies

Method A: Cyclocondensation (Recommended)

This protocol utilizes the condensation of 2-amino-5-methylbenzoic acid with guanidine hydrochloride. The choice of guanidine ensures the direct installation of the C2-amino group without the need for subsequent amination steps.

Reaction Logic:

-

Nucleophilic Attack: The primary amine of the anthranilic acid attacks the central carbon of guanidine.

-

Cyclization: Thermal dehydration drives the ring closure between the guanidine nitrogen and the carboxylic acid moiety.

-

Base Selection: Using a mild base (NaOEt or NaOH) neutralizes the HCl salt of guanidine, liberating the free base for reaction.

Step-by-Step Protocol:

-

Reagents:

-

2-Amino-5-methylbenzoic acid (1.0 eq)

-

Guanidine Hydrochloride (1.5 eq)

-

Sodium Hydroxide (1.5 eq) or Sodium Ethoxide

-

Solvent: Diglyme (for high boiling point) or Ethanol (requires longer reflux).

-

-

Procedure:

-

Dissolve 2-amino-5-methylbenzoic acid in the chosen solvent.

-

Add Guanidine HCl and base.

-

Reflux the mixture at 120–140 °C for 6–12 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

-

Critical Step: Upon completion, cool the mixture to room temperature. The product often precipitates.

-

If no precipitate forms, pour the reaction mixture into ice-cold water and adjust pH to ~7 with dilute HCl to induce precipitation.

-

-

Purification:

-

Filter the solid and wash extensively with water (to remove excess guanidine/salts) and cold ethanol.

-

Recrystallize from DMF/Ethanol if high purity (>99%) is required for biological assays.

-

Visualization of Synthesis Pathway

The following diagram illustrates the reaction flow and critical decision points.

Figure 1: Synthetic pathway via guanidine cyclocondensation.

Structural Characterization

Validation of the structure requires confirming the position of the methyl group (C6) and the integrity of the quinazolinone core.

Expected Analytical Profile

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.8–11.2 ppm (br s, 1H): N3-H (Amide proton).

-

δ 7.75 ppm (d, J ≈ 2.0 Hz, 1H): H5 (Aromatic, meta-coupled). Diagnostic for 6-substitution.

-

δ 7.45 ppm (dd, J ≈ 8.2, 2.0 Hz, 1H): H7 (Aromatic).

-

δ 7.15 ppm (d, J ≈ 8.2 Hz, 1H): H8 (Aromatic).

-

δ 6.30–6.50 ppm (br s, 2H): C2-NH₂ (Amine protons, exchangeable with D₂O).

-

δ 2.35 ppm (s, 3H): C6-CH₃ (Methyl group).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated: 176.08 Da. Observed: 176.1 ± 0.1 Da.

-

Biological & Pharmaceutical Applications

The 2-amino-6-methylquinazolin-4(3H)-one scaffold is not merely an intermediate; it is a bioactive pharmacophore.

Antibacterial Activity (MRSA)

Recent studies highlight derivatives of this scaffold as potent inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).[3] The 2-amino group serves as a critical hydrogen bond donor in the active site of bacterial targets (likely cell wall synthesis enzymes).

-

Mechanism:[4] Disruption of bacterial proteostasis.

-

Key Reference: Structure-activity relationship studies demonstrate that the C6-methyl group improves lipophilicity, enhancing cell membrane penetration compared to the unsubstituted analog.

Antiviral Potential (SARS-CoV-2)

The scaffold has been identified in high-throughput screens for SARS-CoV-2 inhibitors.

-

Target: Main Protease (Mpro) or Spike protein interaction.

-

Relevance: The rigid quinazolinone core acts as a linker, positioning hydrophobic groups (attached at N3 or the amino nitrogen) to occupy viral binding pockets.

Kinase Inhibition

This compound acts as a precursor for Type II kinase inhibitors. The "hinge-binding" motif (N1 and the C2-amino group) mimics the adenine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR).

Safety & Handling (SDS Summary)

-

GHS Classification: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling Protocol: Use a fume hood to avoid inhalation of fine dust. Wear nitrile gloves. In case of contact, wash with soap and water immediately.

References

-

Chemical Identity & Properties: PubChem. 2-Amino-6-methylquinazolin-4(3H)-one (Compound Summary). National Library of Medicine. [Link]

-

Synthetic Methodology: Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. Molecules.[2][4][5][6][7][8] [Link]

-

Biological Activity (MRSA): Kim, H., et al. (2025).[3] Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of MRSA. Antibiotics. [Link]

-

General Scaffold Synthesis: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 20198-19-0 | 2-Aminoquinazolin-4(3H)-one | Amides | Ambeed.com [ambeed.com]

- 3. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. guidechem.com [guidechem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

The Synthesis and Characterization of 2-amino-6-methylquinazolin-4(3H)-one: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential significance of the heterocyclic compound 2-amino-6-methylquinazolin-4(3H)-one. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules. This guide details a reliable synthetic pathway, outlines key analytical characterization techniques, and explores the emerging biological relevance of the 6-methyl substitution. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction and Significance

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties[1][2]. The versatility of the quinazolinone core allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles.

The focus of this guide, 2-amino-6-methylquinazolin-4(3H)-one, is a derivative with emerging importance. While the broader class of 2-aminoquinazolin-4(3H)-ones has been explored for various therapeutic applications, including as potential inhibitors of SARS-CoV-2[1], recent studies have highlighted the significance of substitution at the 6-position of the quinazolinone ring. Specifically, 6-methylquinazolin-4(3H)-one-based compounds have been identified as novel binders of the bromodomain-containing protein 9 (BRD9), an epigenetic reader implicated in certain cancers. This suggests that the 6-methyl group may play a crucial role in the molecule's interaction with biological targets.

This guide will provide a detailed exploration of a fundamental synthetic route to 2-amino-6-methylquinazolin-4(3H)-one, its structural verification, and the scientific rationale behind the experimental choices.

Retrosynthetic Analysis and Synthetic Strategy

A common and effective method for the synthesis of 2-aminoquinazolin-4(3H)-ones is the cyclocondensation of an appropriately substituted anthranilic acid with a source of the C2-N fragment, such as cyanamide or a derivative thereof. For the synthesis of 2-amino-6-methylquinazolin-4(3H)-one, the logical precursor is 2-amino-5-methylbenzoic acid (5-methylanthranilic acid).

The reaction is believed to proceed through an initial acylation of the cyanamide by the carboxylic acid of the anthranilic acid, followed by an intramolecular cyclization and tautomerization to yield the stable quinazolinone ring system.

Retrosynthetic analysis of 2-amino-6-methylquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of 2-amino-6-methylquinazolin-4(3H)-one

This protocol describes a robust method for the synthesis of 2-amino-6-methylquinazolin-4(3H)-one from 2-amino-5-methylbenzoic acid and cyanamide. This approach is a variation of well-established methods for quinazolinone synthesis[3].

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-amino-5-methylbenzoic acid | ≥98% | Commercially Available |

| Cyanamide | 50% solution in water | Commercially Available |

| Hydrochloric acid (HCl) | Concentrated (37%) | Commercially Available |

| Ethanol | Reagent Grade | Commercially Available |

| Sodium hydroxide (NaOH) | Pellets, ≥97% | Commercially Available |

| Deionized water | ||

| Standard laboratory glassware | ||

| Magnetic stirrer with heating | ||

| Filtration apparatus |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-5-methylbenzoic acid (15.1 g, 0.1 mol) and 100 mL of ethanol.

-

Acidification: To the stirred suspension, slowly add concentrated hydrochloric acid (10 mL). Stir the mixture at room temperature for 15 minutes to ensure the formation of the hydrochloride salt of the anthranilic acid, which can improve its reactivity.

-

Addition of Cyanamide: Carefully add a 50% aqueous solution of cyanamide (10.1 g, 0.12 mol) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. The cooling can be further aided by placing the flask in an ice bath for 30 minutes.

-

Neutralization and Isolation: Slowly neutralize the reaction mixture by adding a 2M solution of sodium hydroxide until the pH is approximately 7-8. This will precipitate the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (3 x 50 mL) to remove any inorganic salts, followed by a wash with a small amount of cold ethanol to aid in drying.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Synthetic workflow for 2-amino-6-methylquinazolin-4(3H)-one.

Characterization and Data Analysis

The identity and purity of the synthesized 2-amino-6-methylquinazolin-4(3H)-one should be confirmed by a combination of spectroscopic and physical methods.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~290-295 °C (with decomposition) |

Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine and amide protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.3-2.4 | Singlet | 3H | -CH₃ |

| ~6.8-7.0 | Broad Singlet | 2H | -NH₂ |

| ~7.2-7.3 | Doublet | 1H | Aromatic CH |

| ~7.4-7.5 | Doublet of Doublets | 1H | Aromatic CH |

| ~7.8-7.9 | Singlet | 1H | Aromatic CH |

| ~10.5-11.5 | Broad Singlet | 1H | -NH- (amide) |

4.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~20-22 | -CH₃ |

| ~115-120 | Aromatic CH |

| ~125-128 | Aromatic CH |

| ~130-135 | Quaternary Aromatic C |

| ~138-140 | Aromatic CH |

| ~148-150 | Quaternary Aromatic C |

| ~155-158 | C-NH₂ |

| ~162-165 | C=O (amide) |

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3100 | N-H stretching (amine and amide) |

| 3050-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| 1680-1650 | C=O stretching (amide) |

| 1620-1580 | N-H bending and C=C stretching |

4.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Assignment |

| 176.07 | [M+H]⁺ |

| 198.05 | [M+Na]⁺ |

Potential Biological Applications and Future Directions

The 2-amino-6-methylquinazolin-4(3H)-one scaffold holds promise for further investigation in drug discovery. As previously mentioned, the 6-methyl substitution has been linked to the binding of BRD9, an epigenetic target of interest in oncology. This suggests that 2-amino-6-methylquinazolin-4(3H)-one could serve as a valuable starting point or fragment for the design of more potent and selective BRD9 inhibitors.

Furthermore, the broader family of 2-aminoquinazolinones has demonstrated a range of biological activities, including antiviral and antibacterial effects[1][2]. It would be of significant interest to screen 2-amino-6-methylquinazolin-4(3H)-one and its derivatives against a panel of viral and bacterial targets to explore the impact of the 6-methyl group on these activities.

Future work should focus on the derivatization of the 2-amino group and the 3-position of the quinazolinone ring to build a library of compounds for structure-activity relationship (SAR) studies. This will enable a deeper understanding of how modifications to the core structure influence biological activity and could lead to the discovery of novel therapeutic agents.

Hypothesized mechanism of action via BRD9 inhibition.

Conclusion

This technical guide has detailed a practical and efficient synthesis of 2-amino-6-methylquinazolin-4(3H)-one. The straightforward nature of the synthesis, coupled with the emerging biological significance of the 6-methylquinazolinone scaffold, makes this compound an attractive target for further research in medicinal chemistry and drug discovery. The characterization data and experimental protocols provided herein serve as a valuable resource for scientists working in this field.

References

-

Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). National Institutes of Health. [Link]

-

Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo- N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling. (2024). PubMed. [Link]

-

Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. (2022). MDPI. [Link]

-

Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (n.d.). Taylor & Francis. [Link]

-

Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2024). National Institutes of Health. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. [Link]

-

Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,.... (n.d.). ResearchGate. [Link]

- US5783577A - Synthesis of quinazolinone libraries and derivatives thereof. (n.d.).

-

Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3,4-oxadiazol-2-yl) methyl amino].... (n.d.). Der Pharma Chemica. [Link]

-

Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate. [Link]

- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).

-

Synthesis of 2-amino-4(3H)-quinazolinones 9. (n.d.). ResearchGate. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. (2023). National Institutes of Health. [Link]

-

Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. (2012). PubMed. [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). Discovery Research Portal - University of Dundee. [Link]

- US4628097A - Process for the preparation of 2-amino-alkylpyridines. (n.d.).

-

2-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-2,4a-dihydro-4(3H)-quinazolinone. (n.d.). SpectraBase. [Link]

Sources

- 1. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo- N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide to 2-amino-6-methylquinazolin-4(3H)-one: Synthesis, Biological Activity, and Therapeutic Potential

The quinazolinone scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidinone ring, represents a cornerstone in medicinal chemistry. First synthesized by Stefan Niementowski, this chemical architecture is prevalent in numerous natural products, synthetic compounds, and FDA-approved pharmaceuticals.[1] The structural versatility of the quinazolinone core allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities.[2][3] Derivatives have demonstrated applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antihypertensive agents, among others.[1][4][5] This wide-ranging bioactivity has cemented the quinazolinone framework as a "privileged structure," a molecular scaffold that is capable of binding to multiple biological targets with high affinity, thus serving as a fertile ground for the development of novel therapeutics.[1][6] This guide focuses specifically on the 2-amino-6-methylquinazolin-4(3H)-one derivative, exploring its synthesis, documented biological activities, and potential as a lead compound in modern drug development.

Synthesis of 2-amino-6-methylquinazolin-4(3H)-one and Related Derivatives

The synthesis of the quinazolinone core is well-established, with most routes commencing from anthranilic acid or its derivatives.[7] A variety of methods, including microwave-assisted green processes and one-pot reactions, have been developed to improve efficiency and yield.[8][9][10]

General Synthetic Approach

A common and efficient pathway to synthesize 2-aminoquinazolin-4(3H)-one derivatives involves a multi-step process starting from the corresponding anthranilic acid. This process can be adapted for the synthesis of the 6-methyl variant by starting with 2-amino-5-methylbenzoic acid.

The general workflow often involves:

-

Cyclocondensation: Anthranilic acids react with urea in a cyclocondensation reaction to form quinazolinediones.[11]

-

Chlorination: The resulting dione is chlorinated, typically using phosphorus oxychloride (POCl₃), to yield a dichloroquinazoline intermediate.[11]

-

Amination and Hydrolysis: Subsequent reaction with an amine followed by hydrolysis furnishes the final 2-(amino)quinazolin-4(3H)-one product.

A highly efficient one-pot method has also been reported for a related intermediate, which avoids the use of harsh reagents like POCl₃ and produces the product in high yield without the need for column chromatography.[9]

Caption: General synthetic workflow for 2-aminoquinazolin-4(3H)-one derivatives.[11]

Detailed Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-ones

This protocol, adapted from a green chemistry approach, demonstrates an efficient method for synthesizing related quinazolinone synthons.[8]

Step 1: Synthesis of the Benzoxazinone (BZN) Intermediate

-

Start with the appropriate substituted anthranilic acid (e.g., 2-amino-5-methylbenzoic acid).

-

React the anthranilic acid with acetic anhydride via thermal cyclization to produce the corresponding 2-methyl-4H-3,1-benzoxazin-4-one intermediate.[6]

Step 2: Microwave-Assisted Amination

-

Dissolve the benzoxazinone intermediate (1 mmol) in 5 mL of absolute ethanol in a microwave tube.

-

Add hydrazine monohydrate (3 mmol) to the solution.

-

Irradiate the mixture in a microwave reactor at 250 W for 20–33 minutes, maintaining a fixed temperature between 120–150 °C.

-

After cooling, remove the solvent using a rotary evaporator.

-

The resulting solid is filtered and recrystallized from an appropriate solvent to yield the final 3-amino-2-methyl-quinazolin-4(3H)-one product.

-

This two-step process can achieve yields ranging from 31–85%.[8]

Pharmacological Profile and Biological Activities

The 2-amino-6-methylquinazolin-4(3H)-one scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities.[1][4]

Antiviral Activity

Recent research has highlighted the potent antiviral effects of 2-aminoquinazolin-4-(3H)-one derivatives, particularly against coronaviruses.[9] A lead compound (Compound 1a in the table below) showed significant activity against SARS-CoV-2 (IC₅₀ = 0.23 μM) in a Vero cell assay with no cytotoxicity.[9] The proposed mechanism of action for these compounds is the inhibition of viral entry.[9]

However, the parent compound suffered from poor in vivo pharmacokinetic properties, including low maximum plasma concentration (Cmax) and area under the curve (AUC).[9] To address this, N-acetylated derivatives were synthesized, which led to significant improvements in exposure.[9]

| Compound | R | Anti-SARS-CoV-2 IC₅₀ (µM) | CC₅₀ (µM, Vero) | Cmax (µg/mL) | AUC₂₄h (µg∙h/mL) | Reference |

| 1a | H | 0.23 | >25 | 0.87 | 6.62 | [9] |

| 2a | COCH₃ (on N) | 0.33 | >25 | 1.85 | 24.31 | [9] |

| 2b | COCH₃ (on N, with difluoro sub.) | 0.29 | >25 | 5.56 | 41.57 | [9] |

| 2c | COCH₃ (on N, with hydroxy sub.) | 0.11 | >25 | - | 10.77 | [9] |

Data synthesized from a study on N-substituted 2-aminoquinazolin-4-(3H)-one derivatives.[9]

Caption: Workflow for optimizing the pharmacokinetic properties of a quinazolinone-based antiviral agent.[9]

Antibacterial Activity

Quinazolinone derivatives are effective against a range of bacteria, including multi-drug resistant strains.[10] A study focused on developing inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) identified 2-(amino)quinazolin-4(3H)-one derivatives as promising leads.[11] Through structural optimization, a derivative, compound 6y , emerged with potent activity against MRSA and a high therapeutic index.[11]

| Compound | MIC₅₀ (µM) vs S. aureus ATCC25923 | MIC₅₀ (µM) vs MRSA USA300 JE2 | IC₅₀ (µM) vs HepG2 cells | Therapeutic Index (~IC₅₀/MIC₅₀) | Reference |

| Hit Cmpd 1 | 3.9 | - | - | - | [11] |

| Lead Cmpd 6l | 1.0 | 0.6 | >20 | >33 | [11] |

| Optimized Cmpd 6y | 0.36 | 0.02 | >20 | ~885 | [11] |

Data from a structure-activity relationship study on 2-(amino)quinazolin-4(3H)-one derivatives against MRSA.[11]

The potent activity of compound 6y was further validated in an H460 lung epithelial infection model, where it significantly reduced intracellular bacterial loads with minimal damage to host cells.[11]

Anticancer Activity

The quinazolinone scaffold is a well-known pharmacophore for anticancer drug design.[6][12][13] Derivatives can exert their effects through various mechanisms, including the inhibition of enzymes like epidermal growth factor receptor (EGFR) or the induction of apoptosis.[13][14] Studies on 6-methyl-3-phenyl-4(3H)-quinazolinone analogues have demonstrated cytotoxic effects against various cancer cell lines.[12] The mechanism of action for some derivatives appears to involve binding to the active sites of key enzymes or modulating receptor activity to alter signal transduction pathways.[14]

Anti-inflammatory and Analgesic Activity

Certain Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-ones have shown significant analgesic and anti-inflammatory properties.[15] In one study, specific derivatives (compounds 4a3, 4a4, and 4b6) were identified as having noteworthy activity in this regard, highlighting another therapeutic avenue for this chemical class.[15]

Mechanism of Action: A Multi-Target Scaffold

The diverse biological activities of quinazolinones stem from their ability to interact with a range of biological targets.

-

Enzyme Inhibition: The planar, aromatic structure of the quinazolinone core allows it to fit into the active sites of various enzymes, blocking substrate access.[14] This is a key mechanism in its anticancer (e.g., EGFR kinase inhibition) and antimicrobial activities.[13]

-

Receptor Modulation: These compounds can bind to receptor sites, altering signal transduction pathways and leading to a physiological response.[14] This is relevant to their anticonvulsant and sedative-hypnotic effects.

-

Viral Entry Inhibition: As seen in the case of SARS-CoV-2, derivatives of 2-aminoquinazolin-4(3H)-one can interfere with the initial stages of viral infection by preventing the virus from entering host cells.[9]

-

DNA Interaction: Some derivatives have been found to be photo-active towards plasmid DNA, suggesting that they can cause DNA disruption under certain conditions, a mechanism potentially relevant to anticancer activity.[8]

Conclusion and Future Perspectives

2-amino-6-methylquinazolin-4(3H)-one and its related structures represent a highly versatile and "privileged" scaffold in medicinal chemistry. The core's synthetic tractability allows for the creation of large libraries of compounds for screening. The demonstrated potent biological activities across antiviral, antibacterial, anticancer, and anti-inflammatory applications underscore its therapeutic potential.

Future research should focus on several key areas:

-

Mechanism Deconvolution: While several mechanisms have been proposed, further studies are needed to precisely identify the molecular targets for many of the observed biological effects.

-

Structure-Activity Relationship (SAR) Studies: Continued exploration of substitutions at the 2, 3, and 6 positions will be crucial for optimizing potency and selectivity for specific targets.

-

Pharmacokinetic and Safety Profiling: As demonstrated in antiviral studies, early and thorough ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is essential to advance these promising compounds from laboratory hits to clinical candidates.[9]

The rich pharmacology of the quinazolinone nucleus, combined with modern synthetic and screening techniques, ensures that derivatives of 2-amino-6-methylquinazolin-4(3H)-one will remain an area of intense interest for drug discovery professionals for the foreseeable future.

References

Sources

- 1. ymerdigital.com [ymerdigital.com]

- 2. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. ujpronline.com [ujpronline.com]

- 11. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]

- 15. scielo.br [scielo.br]

biological activity of 2-amino-6-methylquinazolin-4(3H)-one derivatives

Biological Activity of 2-Amino-6-Methylquinazolin-4(3H)-One Derivatives

Executive Summary

The 2-amino-6-methylquinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, characterized by a fused benzene-pyrimidine system with specific electronic tuning provided by the C6-methyl group. Unlike its unsubstituted or halogenated counterparts, the C6-methyl variant offers a unique balance of lipophilicity and electron-donating capability, modulating the basicity of the pyrimidine nitrogen and influencing binding affinity in hydrophobic pockets of target proteins.

This technical guide dissects the pharmacological versatility of this scaffold, focusing on its three primary domains of activity: antineoplastic (kinase inhibition) , antimicrobial (DNA gyrase targeting) , and antiviral (viral entry inhibition) . By analyzing the structure-activity relationships (SAR), we elucidate how the 2-amino functionality serves as a critical hydrogen bond donor/acceptor motif while the 6-methyl group stabilizes the core against metabolic oxidation compared to unsubstituted analogs.

Chemical Architecture & Synthesis

To access the 2-amino-6-methylquinazolin-4(3H)-one core, a robust synthetic strategy is required. The most field-proven route utilizes 2-amino-5-methylbenzoic acid as the starting material, ensuring the methyl group is correctly positioned at C6 in the final bicyclic structure.

Retrosynthetic Analysis

The core is assembled via a cyclocondensation reaction. The C2-amino group is typically introduced using guanidine or a guanidine equivalent (like S-methylisothiourea) under basic conditions.

Validated Synthetic Workflow

The following workflow describes the cyclization efficiency and purification logic.

Figure 1: Step-wise synthesis of the 2-amino-6-methylquinazolin-4(3H)-one core via guanidine cyclization.[1]

Pharmacological Spectrum & Mechanism of Action

The biological activity of this scaffold is dictated by the "2-amino" headgroup (hydrogen bonding) and the "6-methyl" tail (hydrophobic interaction).

Antineoplastic Activity: Kinase Inhibition

Derivatives of this scaffold function as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), specifically EGFR and VEGFR-2 .

-

Mechanism: The lactam (NH-CO) motif mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. The 6-methyl group fits into the hydrophobic gatekeeper pocket, often providing selectivity over other kinases.

-

Key Insight: N-substituted derivatives (e.g., N-phenyl) at the 2-amino position significantly enhance potency against lung cancer cell lines (A549) by extending into the ribose-binding pocket.

Antimicrobial Activity: DNA Gyrase Inhibition

The scaffold exhibits bactericidal activity against Gram-positive bacteria, including MRSA .

-

Mechanism: It targets the ATP-binding subunit (ParE) of Topoisomerase IV or the GyrB subunit of DNA Gyrase. The 2-amino group is essential for anchoring the molecule within the active site via water-mediated hydrogen bonds.

-

Biofilm Inhibition: Recent studies indicate that 2-amino-6-methyl derivatives can disrupt biofilm formation, a critical factor in resistant Staphylococcus aureus infections.

Mechanistic Pathway Diagram

Figure 2: Dual mechanism of action targeting eukaryotic kinases (cancer) and prokaryotic DNA gyrase (bacteria).

Structure-Activity Relationship (SAR) Analysis

The efficacy of the 2-amino-6-methylquinazolin-4(3H)-one scaffold relies on precise chemical tuning.

| Position | Modification | Biological Effect | Causality |

| C2 (Amino) | Unsubstituted (-NH2) | Moderate Activity | Good H-bond donor, but poor lipophilicity limits membrane permeability. |

| C2 (Amino) | Aryl-Schiff Base (-N=CH-Ar) | High Activity | Increases lipophilicity and surface area; enhances binding to hydrophobic pockets in EGFR/Gyrase. |

| C6 (Methyl) | -CH3 (Methyl) | Optimal Stability | Electron-donating group (EDG) increases electron density on the ring, improving metabolic stability compared to unsubstituted analogs. |

| C6 (Methyl) | -Cl / -Br (Halogen) | Variable Activity | Halogens increase lipophilicity but withdraw electrons, potentially weakening H-bonds at the N1/N3 positions. |

| N3 | Alkyl/Aryl Substitution | Reduced Activity | Substitution here often disrupts the critical lactam tautomerism required for hinge region binding. |

Expert Insight: The 6-methyl group is superior to the 6-H analog because it blocks metabolic hydroxylation at the para-position of the benzene ring (relative to N1), prolonging the half-life of the drug in vivo.

Experimental Protocols

Synthesis of 2-Amino-6-methylquinazolin-4(3H)-one

This protocol is self-validating via melting point and TLC monitoring.[2]

-

Reagents: 2-Amino-5-methylbenzoic acid (0.01 mol), Guanidine Hydrochloride (0.015 mol), Sodium Ethoxide (0.02 mol), Ethanol (absolute, 50 mL).

-

Procedure:

-

Dissolve sodium ethoxide in absolute ethanol.

-

Add guanidine hydrochloride and stir for 15 min to release the free base.

-

Add 2-amino-5-methylbenzoic acid slowly.

-

Reflux the mixture for 6–8 hours. Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 3:7) for disappearance of the acid.

-

Cool to room temperature; pour the reaction mixture into crushed ice.

-

Neutralize with dilute acetic acid to precipitate the solid.

-

Filter, wash with cold water, and recrystallize from ethanol/DMF.

-

-

Validation: Yield > 70%. Melting point should be > 280°C (characteristic of high-melting quinazolinones).

In Vitro EGFR Kinase Inhibition Assay

-

Preparation: Prepare 10 mM stock solutions of the derivative in DMSO.

-

Enzyme Mix: Mix recombinant EGFR kinase, peptide substrate (Poly Glu:Tyr), and reaction buffer (HEPES, MgCl2, MnCl2).

-

Reaction: Add ATP (10 µM) to initiate the reaction in 96-well plates.

-

Incubation: Incubate at 30°C for 45 minutes.

-

Detection: Use an ADP-Glo™ Kinase Assay (Promega) or similar chemiluminescent detection to measure ADP production.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression.

References

-

Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. National Institutes of Health (NIH). [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health (NIH). [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of MRSA. National Institutes of Health (NIH). [Link]

-

Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. MDPI / NIH. [Link]

-

Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues. Taylor & Francis. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Targeting Disease with 2-amino-6-methylquinazolin-4(3H)-one

Abstract

The quinazolinone scaffold represents a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide focuses on a particularly promising derivative, 2-amino-6-methylquinazolin-4(3H)-one, and its analogues. We will explore its potential as a multi-faceted therapeutic agent, with a primary emphasis on its anticancer properties through the inhibition of Bromodomain-containing protein 9 (BRD9). Additionally, we will delve into its documented antiviral and antibacterial capabilities. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the therapeutic targets but also detailed, field-proven experimental protocols to facilitate further investigation and development. Our objective is to bridge the gap between theoretical potential and practical application, empowering the scientific community to harness the full therapeutic promise of this versatile molecule.

Introduction: The Quinazolinone Core - A Privileged Scaffold in Drug Discovery

The quinazoline ring system is a recurring motif in a multitude of clinically successful drugs, valued for its rigid, planar structure and its capacity for diverse molecular interactions.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] Our focus, 2-amino-6-methylquinazolin-4(3H)-one, emerges from this rich chemical lineage with distinct therapeutic possibilities that warrant in-depth exploration.

Recent investigations have highlighted the potential of this specific structural class in several key therapeutic areas:

-

Oncology: The discovery of 6-methylquinazolin-4(3H)-one-based compounds as potent binders of the epigenetic reader BRD9 has opened a new frontier in cancer therapy.[2] BRD9 is a subunit of the SWI/SNF chromatin remodeling complex and has been identified as a critical dependency in several cancers, including synovial sarcoma and certain types of leukemia.[4]

-

Infectious Diseases: The 2-aminoquinazolin-4(3H)-one core has demonstrated significant antiviral activity, notably against coronaviruses like SARS-CoV-2 and MERS-CoV, as well as influenza A virus.[5][6] Furthermore, derivatives have shown potent antibacterial efficacy against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[4][7]

This guide will dissect the therapeutic potential of 2-amino-6-methylquinazolin-4(3H)-one by focusing on its most promising molecular targets. We will provide the scientific rationale for pursuing these targets and equip researchers with the detailed methodologies required to validate and expand upon these findings.

Anticancer Potential: Targeting the Epigenome through BRD9 Inhibition

The most specific and compelling therapeutic target identified for the 6-methylquinazolin-4(3H)-one scaffold is the bromodomain of BRD9. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, acting as "readers" of the epigenetic code to regulate gene expression.[2]

The Rationale for Targeting BRD9

BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex. Its overexpression and dependency have been linked to the proliferation and survival of various cancer cells.[4] Inhibition of BRD9 has been shown to induce apoptosis and cell cycle arrest in cancer cell lines, making it an attractive target for therapeutic intervention.[4] The 6-methylquinazolin-4(3H)-one core has been identified as a novel scaffold for developing selective BRD9 inhibitors, with some derivatives demonstrating low micromolar binding affinity.[2]

Signaling Pathway of BRD9 in Cancer

BRD9, as part of the ncBAF complex, influences the expression of key oncogenes. Its inhibition can disrupt these signaling pathways, leading to cell cycle arrest and apoptosis. The precise downstream effects are context-dependent, but often involve modulation of pathways such as JAK-STAT, MAPK, and PI3K-AKT-mTOR.[8]

Caption: Workflow for BRD9 inhibitor screening and validation.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay suitable for high-throughput screening. [5][9]

-

Principle: This assay measures the proximity between a terbium-labeled donor (e.g., anti-GST antibody bound to GST-tagged BRD9) and a dye-labeled acceptor (e.g., a biotinylated histone peptide bound to dye-labeled streptavidin). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor will disrupt the BRD9-histone interaction, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant GST-tagged BRD9 protein.

-

Biotinylated histone H4 acetylated peptide (e.g., H4K5acK8acK12acK16ac).

-

Terbium-cryptate labeled anti-GST antibody (donor).

-

d2-labeled streptavidin (acceptor).

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT).

-

384-well low-volume, non-binding plates.

-

TR-FRET compatible microplate reader.

-

-

Procedure:

-

Prepare a 2X solution of GST-BRD9 and the test compound (or DMSO vehicle control) in Assay Buffer.

-

Prepare a 2X solution of the biotinylated histone peptide, terbium-anti-GST, and d2-streptavidin in Assay Buffer.

-

Dispense 5 µL of the BRD9/compound solution into the wells of the 384-well plate.

-

Dispense 5 µL of the peptide/detection mix solution into the wells.

-

Incubate the plate for 60-120 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).

-

Calculate the TR-FRET ratio (Acceptor/Donor) and determine the percent inhibition relative to controls.

-

This method is used to determine the distribution of cells in the different phases (G0/G1, S, and G2/M) of the cell cycle. [10]

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing a population of cells by flow cytometry, one can distinguish between cells in G0/G1 (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M (4N DNA content).

-

Materials:

-

Cancer cell line of interest (e.g., a synovial sarcoma or AML cell line).

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS).

-

70% Ethanol (ice-cold).

-

Propidium Iodide Staining Solution (50 µg/mL PI in PBS).

-

RNase A (100 µg/mL).

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the 2-amino-6-methylquinazolin-4(3H)-one derivative for 24-48 hours. Include a vehicle control (DMSO).

-

Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software to model the data and quantify the percentage of cells in each phase.

-

Quantitative Data for Quinazolinone Derivatives

While specific quantitative data for 2-amino-6-methylquinazolin-4(3H)-one is emerging, studies on closely related derivatives provide valuable benchmarks.

| Compound Class | Target | Assay | IC50/MIC50 | Reference(s) |

| 6-methylquinazolin-4(3H)-one derivatives | BRD9 | Binding Assay | Low µM range | [2] |

| 2-(amino)quinazolin-4(3H)-one derivatives | MRSA (ATCC25923) | MIC | 0.36 µM | [11] |

| 2-aminoquinazolin-4(3H)-one | SARS-CoV-2 | CPE Assay | 0.23 µM | [5] |

| 2-methylquinazolin-4(3H)-one | Influenza A Virus | In vitro | 23.8 µg/mL | [6] |

Antiviral Activity: A Broad-Spectrum Inhibitor

The 2-aminoquinazolin-4(3H)-one scaffold has shown promising activity against a range of viruses, suggesting it may act on common viral pathways or host-cell factors required for viral replication.

Rationale for Antiviral Development

The potent in vitro activity against SARS-CoV-2 (IC50 = 0.23 µM) and Influenza A virus makes this compound class a strong candidate for further antiviral drug development. [5][6]The need for new antiviral agents with novel mechanisms of action is a constant global health priority.

Potential Antiviral Mechanisms

For SARS-CoV-2, while the exact mechanism is yet to be fully elucidated, potential targets include viral entry (ACE2, TMPRSS2) and replication enzymes (RNA-dependent RNA polymerase, 3CLpro). [5]For Influenza A, evidence suggests inhibition of viral replication and downregulation of key viral proteins like neuraminidase (NA) and nucleoprotein (NP). [6]

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay is a widely used method for screening antiviral compounds. [12][13]

-

Principle: Many viruses cause visible damage, or cytopathic effect, to the host cells they infect. This can include cell rounding, detachment, and lysis. An effective antiviral compound will protect the cells from this damage. The health of the cell monolayer is typically assessed using a viability dye like crystal violet or a metabolic indicator like MTT.

-

Materials:

-

Host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza A).

-

Virus stock of known titer.

-

Infection medium (e.g., DMEM with 2% FBS).

-

96-well cell culture plates.

-

Test compound.

-

Crystal Violet staining solution (0.5% crystal violet in 20% methanol).

-

Methanol.

-

-

Procedure:

-

Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the 2-amino-6-methylquinazolin-4(3H)-one derivative in infection medium.

-

Remove the growth medium from the cells and add the compound dilutions. Also include wells for cell control (no virus, no compound) and virus control (virus, no compound).

-

Add a predetermined amount of virus (e.g., a multiplicity of infection of 0.01) to all wells except the cell control wells.

-

Incubate the plate for 48-72 hours, until CPE is clearly visible in the virus control wells.

-

Remove the medium and fix the cells with methanol for 15 minutes.

-

Stain the cells with crystal violet solution for 20 minutes.

-

Gently wash the plate with water and allow it to dry.

-

Solubilize the stain with methanol or a suitable solvent and read the absorbance at ~570 nm.

-

Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value.

-

Antibacterial Potential: Combating Resistant Pathogens

Derivatives of 2-(amino)quinazolin-4(3H)-one have demonstrated potent activity against MRSA, a high-priority bacterial pathogen. [7]

Rationale for Antibacterial Development

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. The efficacy of this compound class against MRSA, with some derivatives having submicromolar MIC50 values, makes it a valuable lead for development. [11]

Potential Antibacterial Mechanisms

The structural similarity of quinazolinones to fluoroquinolones suggests a possible mechanism of inhibiting bacterial DNA gyrase and topoisomerase IV. [10]Additionally, some quinazolinones have been shown to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. [14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the standard for determining the MIC of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). [15]

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [16]* Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213 or a clinical MRSA isolate).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Test compound.

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL.

-

-

Procedure:

-

Prepare serial two-fold dilutions of the 2-amino-6-methylquinazolin-4(3H)-one derivative in CAMHB in a 96-well plate.

-

Add the standardized bacterial inoculum to each well. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 18-24 hours.

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, read the optical density at 600 nm to quantify growth inhibition.

-

Conclusion and Future Directions

2-amino-6-methylquinazolin-4(3H)-one and its derivatives represent a versatile and highly promising scaffold for the development of new therapeutics. The identification of BRD9 as a specific molecular target in cancer provides a clear and actionable path for oncology drug discovery. The potent antiviral and antibacterial activities further broaden the therapeutic applicability of this compound class.

Future research should focus on:

-

Lead Optimization: Synthesizing and testing a focused library of derivatives to improve potency, selectivity, and pharmacokinetic properties for each of the identified therapeutic targets.

-

In Vivo Efficacy: Progressing lead compounds into relevant animal models of cancer, viral, and bacterial infections to establish in vivo proof-of-concept.

-

Mechanism of Action Studies: Further elucidating the precise molecular mechanisms underlying the antiviral and antibacterial activities.

The detailed protocols and foundational knowledge presented in this guide are intended to catalyze these efforts, ultimately paving the way for the clinical translation of this promising class of molecules.

References

-

Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). MDPI. [Link]

-

BRD9 TR-FRET Assay Kit. BPS Bioscience. [Link]

-

A bead-based proximity assay for BRD4 ligand discovery. (2015). PMC - NIH. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). MDPI. [Link]

-

Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. (2022). PubMed. [Link]

-

Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT. [Link]

-

6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. [Link]

-

Investigation of BRD9 inhibition as alternative treatment option for testicular germ cell tumors. bonndoc. [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

An overview of BRD9 correlation with common signalling pathways... ResearchGate. [Link]

-

SARS-CoV-2 cytopathic effect (CPE). NCBI. [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

-

BRD9 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ACS Publications. [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells. (2023). MDPI. [Link]

-

DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

-

EGFR Kinase Assay Kit. BPS Bioscience. [Link]

-

General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. PBL Assay Science. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). PubMed. [Link]

-

Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

-

BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression. (2020). PMC - NIH. [Link]

-

3.8. EGFR-TK Phosphorylation Inhibition Assays. Bio-protocol. [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). PMC - NIH. [Link]

-

A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. (2019). PubMed. [Link]

-

CPE Inhibition Assay for Antiviral Research. Creative Diagnostics. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

-

Epidermal growth factor receptor. Wikipedia. [Link]

-

Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). NIH. [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. [Link]

-

EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

-

File:EGFR signaling pathway.png. Wikimedia Commons. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). ResearchGate. [Link]

-

Assaying cell cycle status using flow cytometry. (2014). PMC - NIH. [Link]

-

Carbon-11 Isotopic Radiolabeling of CP31398 and Development of a Fluorine-18 Derivative to Target Protein p53 with PET Imaging. (2026). ACS Omega. [Link]

-

BRD9 Gene. Ma'ayan Lab – Computational Systems Biology. [Link]

-

Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). PubMed. [Link]

Sources

- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Investigation of BRD9 inhibition as alternative treatment option for testicular germ cell tumors [bonndoc.ulb.uni-bonn.de]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Identification and Development of BRD9 Chemical Probes [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 12. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pblassaysci.com [pblassaysci.com]

- 14. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

2-amino-6-methylquinazolin-4(3H)-one solubility in common solvents

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 2-amino-6-methylquinazolin-4(3H)-one (CAS: 10323-03-2), a critical scaffold in the synthesis of folate antagonists and tyrosine kinase inhibitors.

As a fused heterocyclic system with high lattice energy, this compound presents significant solubility challenges in aqueous media.[1] This guide synthesizes field-proven solvent data with structural analysis to provide actionable protocols for solubilization, recrystallization, and biological assay preparation.[1]

Part 1: Physicochemical Profile & Structural Analysis[1]

To master the solubility of this compound, one must first understand the structural forces at play.[1] The 2-amino-6-methylquinazolin-4(3H)-one molecule is not merely a static powder; it is a system of competing intermolecular forces.

Structural Determinants of Solubility

-

Crystal Lattice Energy: The molecule possesses a planar bicyclic aromatic core (quinazoline) capable of strong

- -

Hydrogen Bonding Network:

-

Donors: The primary amine (-NH

) at position 2 and the amide nitrogen (N3-H) act as potent hydrogen bond donors. -

Acceptors: The carbonyl oxygen (C4=O) and the pyrimidine nitrogen (N1) serve as acceptors.[1]

-

Result: These features create a robust intermolecular H-bond network in the solid state, requiring high-energy solvents (high dielectric constant or strong H-bond disruption capability) to break the crystal lattice.

-